2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione
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Overview
Description
2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an isoindole dione, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- N-(2-Methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C28H24N4O6S |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
2-[3-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H24N4O6S/c1-16-9-11-17(12-10-16)21(33)15-39-28-30-29-25(18-13-22(36-2)24(38-4)23(14-18)37-3)31(28)32-26(34)19-7-5-6-8-20(19)27(32)35/h5-14H,15H2,1-4H3 |
InChI Key |
YYNXKYWUDISDHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2N3C(=O)C4=CC=CC=C4C3=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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